

Solubility characteristics of (R)-Repaglinide Ethyl Ester

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Compound of Interest

Compound Name: (R)-Repaglinide Ethyl Ester

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An In-Depth Technical Guide to the Solubility Characteristics of **(R)-Repaglinide Ethyl Ester**

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Repaglinide Ethyl Ester is primarily recognized as an impurity of the anti-diabetic drug Repaglinide.[1][2][3] As with any active pharmaceutical ingredient (API) or its related substances, a thorough understanding of its physicochemical properties, particularly solubility, is paramount for controlling its presence in the final drug product and for any potential development as a separate chemical entity. This guide provides a comprehensive framework for characterizing the solubility of **(R)-Repaglinide Ethyl Ester**. While direct, publicly available solubility data for this specific ester is scarce, we will leverage the extensive knowledge of the parent compound, Repaglinide, a Biopharmaceutics Classification System (BCS) Class II drug known for its low solubility, to establish a robust, scientifically-grounded methodology for its investigation.[4][5] This document outlines the core principles of solubility analysis, detailed experimental protocols, and data interpretation strategies, adhering to international regulatory standards.

Introduction to (R)-Repaglinide Ethyl Ester and the Imperative of Solubility Profiling

(R)-Repaglinide Ethyl Ester, chemically named 2-Ethoxy-4-[2-[[[(1R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid ethyl ester, is the R-isomer of the ethyl ester derivative of Repaglinide.[6][7] Repaglinide is a potent, short-acting insulin secretagogue used in the management of type 2 diabetes.[8][9] As a BCS Class II compound, Repaglinide's therapeutic efficacy is intrinsically linked to and often limited by its poor aqueous solubility.[4] Consequently, its impurities and derivatives, including the (R)-ethyl ester, are presumed to exhibit similar solubility challenges.

A comprehensive solubility profile is a cornerstone of drug development and impurity characterization for several critical reasons:

- **Bioavailability Prediction:** For a potential therapeutic agent, solubility is a key determinant of its absorption and bioavailability.[10]
- **Formulation Development:** Understanding solubility in various solvent systems is essential for designing appropriate dosage forms.[10][11]
- **Impurity Control:** In the context of being an impurity, its solubility characteristics influence its crystallization and partitioning behavior during the manufacturing and purification of the API, as well as its dissolution profile in the final drug product.
- **Regulatory Compliance:** Regulatory bodies like the International Council for Harmonisation (ICH) mandate a thorough understanding of the physicochemical properties of APIs and their impurities.[12][13][14][15]

This guide, therefore, serves as a proactive roadmap for any research endeavor focused on **(R)-Repaglinide Ethyl Ester**, ensuring a rigorous and compliant approach to its solubility characterization.

Physicochemical Properties: An Inferential Analysis

Direct experimental data for the physicochemical properties of **(R)-Repaglinide Ethyl Ester** is not widely published. However, we can infer a likely profile based on its structure and the

known properties of Repaglinide.

Property	Repaglinide (Parent Drug)	(R)-Repaglinide Ethyl Ester (Inferred)	Rationale for Inference
Molecular Formula	C ₂₇ H ₃₆ N ₂ O ₄ [16]	C ₂₉ H ₄₀ N ₂ O ₄ [2][6]	Esterification adds a C ₂ H ₄ group.
Molecular Weight	452.6 g/mol [16]	480.65 g/mol [2]	Increased due to the addition of the ethyl group.
pKa	Weakly acidic (pKa = 4.16) and weakly basic (pKa = 6.01)[4]	Likely only a weakly basic pKa. A predicted pKa is around 14.79. [17]	The carboxylic acid group of Repaglinide is esterified, removing the acidic pKa. The basic nitrogen on the piperidine ring remains. The predicted high pKa suggests it is a very weak acid.
LogP	3.97[4]	Expected to be > 4.0	The addition of the ethyl ester group increases the lipophilicity of the molecule.
BCS Class	Class II (Low Solubility, High Permeability)[4]	Likely Class II or IV	Increased lipophilicity suggests permeability will remain high (Class II), but a significant decrease in solubility could shift it to Class IV (Low Solubility, Low Permeability).

This inferred profile underscores the high probability of **(R)-Repaglinide Ethyl Ester** being a poorly soluble compound, necessitating the detailed experimental validation outlined below.

Core Methodologies for Solubility Determination

The solubility of a compound can be assessed from two perspectives: thermodynamic and kinetic.

- **Thermodynamic (Equilibrium) Solubility:** This is the maximum concentration of a substance that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure. The "shake-flask" method is the gold standard for this determination.[\[18\]](#)[\[19\]](#)
- **Kinetic Solubility:** This measures the concentration of a compound upon its precipitation from a stock solution (typically in DMSO) diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[\[20\]](#)

For a comprehensive characterization, both types of solubility should be determined.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust and compliant characterization of the solubility of **(R)-Repaglinide Ethyl Ester**.

Analytical Method Development

Prior to initiating solubility studies, a validated, stability-indicating analytical method for the quantification of **(R)-Repaglinide Ethyl Ester** is required. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is recommended, drawing from established methods for Repaglinide.[\[21\]](#)[\[22\]](#)

- **Column:** C18 column (e.g., 250 x 4.6 mm, 5 μ m particle size).
- **Mobile Phase:** A gradient of acetonitrile and a phosphate buffer (e.g., pH 4.0) is a suitable starting point.[\[22\]](#)
- **Detection:** UV detection at a wavelength of maximum absorbance (e.g., around 244 nm or 282 nm, which are lambda max values for Repaglinide).[\[21\]](#)[\[23\]](#)

- Validation: The method must be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ).

Protocol for Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the WHO and ICH guidelines for BCS-based biowaivers.[\[12\]](#)[\[13\]](#)[\[14\]](#)
[\[19\]](#)

Objective: To determine the thermodynamic solubility of **(R)-Repaglinide Ethyl Ester** in various aqueous media.

Materials:

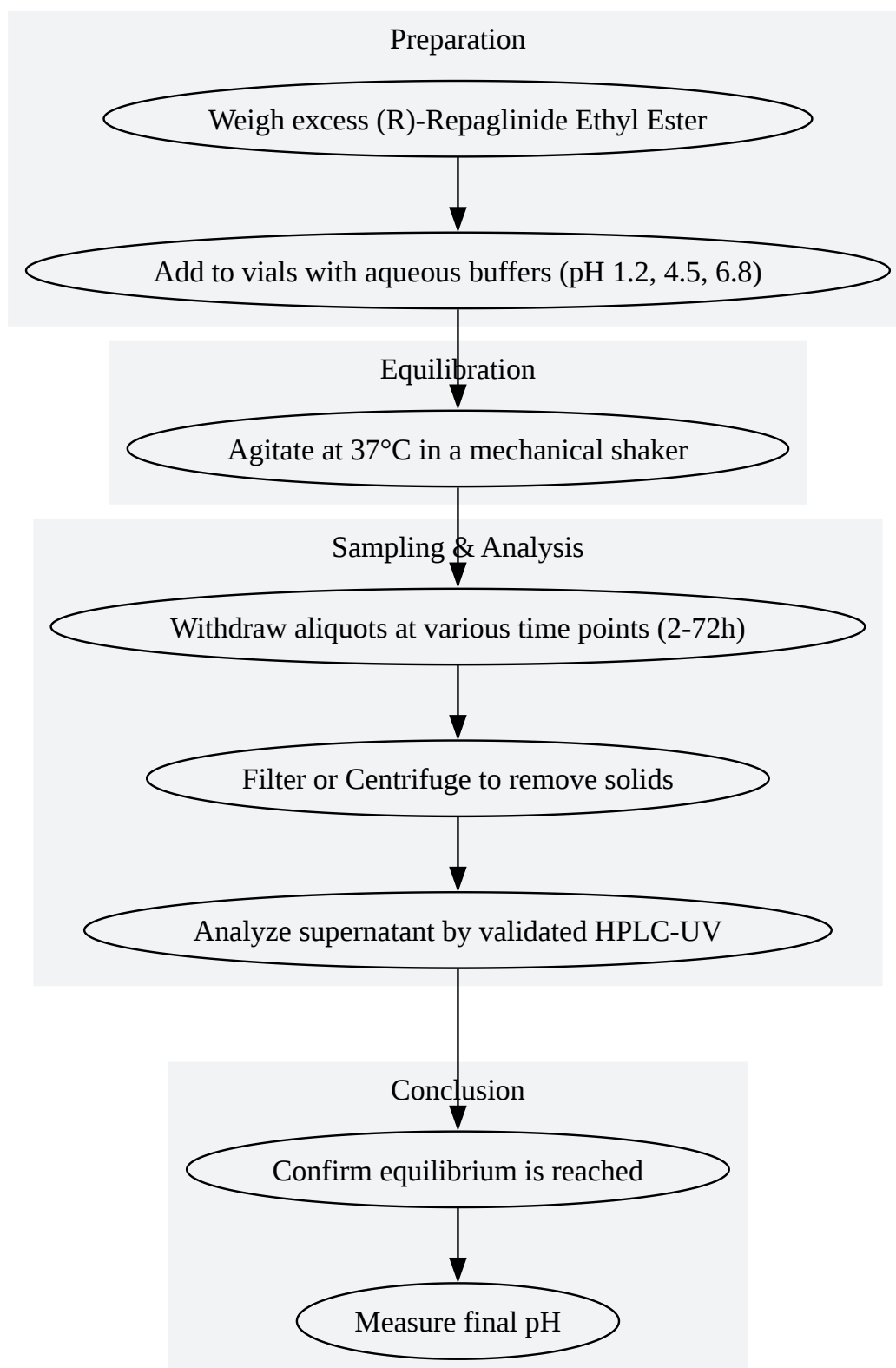
- **(R)-Repaglinide Ethyl Ester** (of known purity)
- Calibrated analytical balance
- Vials with screw caps
- Mechanical shaker/agitator with temperature control
- Centrifuge
- Validated HPLC-UV method
- pH meter
- Aqueous buffers:
 - 0.1 N HCl (pH ~1.2)
 - Acetate buffer (pH 4.5)
 - Phosphate buffer (pH 6.8)

Procedure:

- Preparation: Add an excess amount of **(R)-Repaglinide Ethyl Ester** to vials containing a known volume of each buffer. The amount should be sufficient to ensure a saturated solution

with undissolved solids remaining at the end of the experiment.

- Equilibration: Place the vials in a mechanical shaker set at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) and agitate.[12][14]
- Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.[19]
- Sample Preparation: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.45 μm PTFE) or centrifuge at high speed to separate the undissolved solid.
- Analysis: Dilute the clear supernatant with the mobile phase and analyze using the validated HPLC-UV method to determine the concentration of the dissolved compound.
- Equilibrium Confirmation: Equilibrium is reached when consecutive measurements show no significant change in concentration (e.g., <10% difference).[19]
- Final pH Measurement: Measure and record the pH of the saturated solution at the end of the experiment.[13][14]



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Protocol for Kinetic Solubility

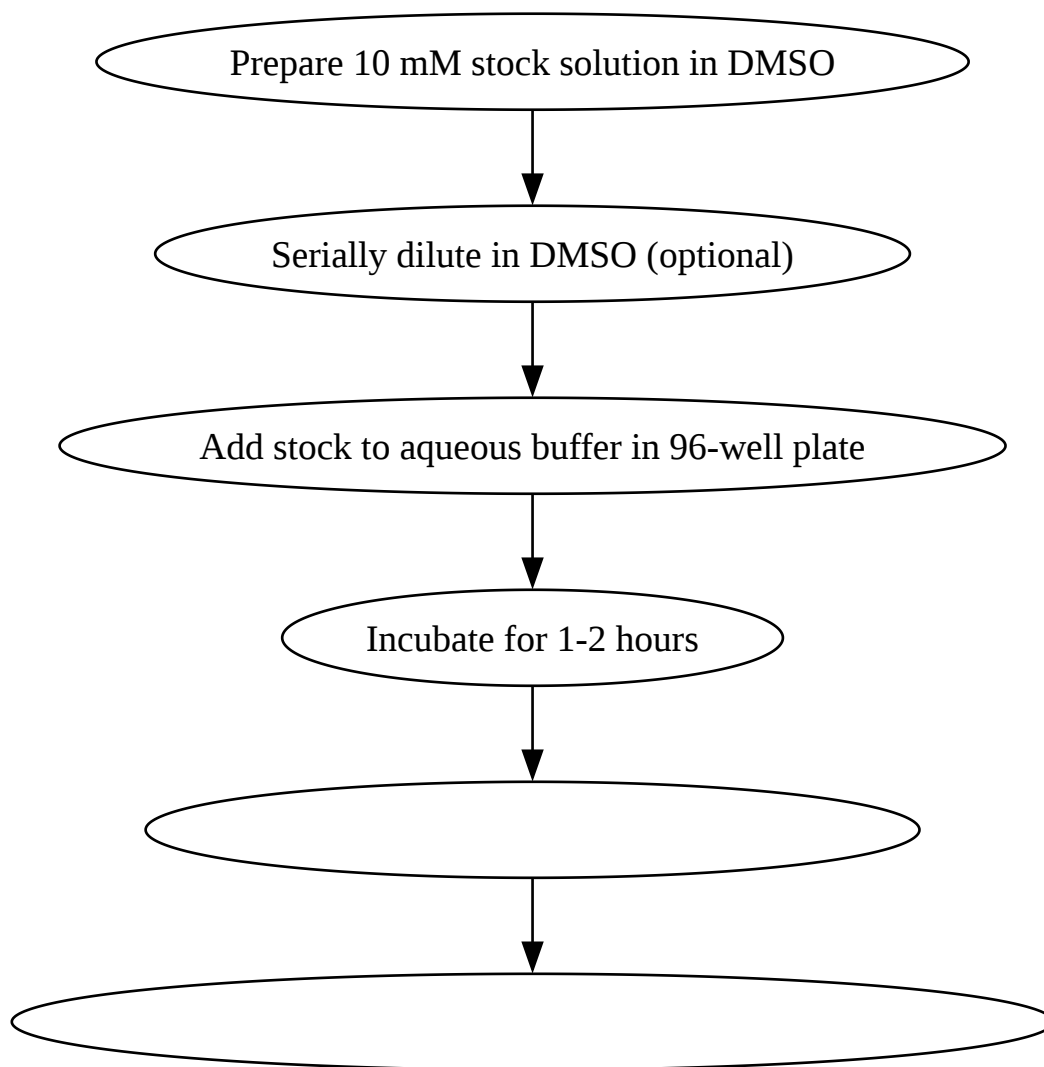
Objective: To provide a high-throughput assessment of the aqueous solubility of **(R)-Repaglinide Ethyl Ester** upon precipitation from a DMSO stock.

Materials:

- **(R)-Repaglinide Ethyl Ester**
- Dimethyl sulfoxide (DMSO)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- Microplate reader with nephelometry or UV-Vis capabilities
- 96-well microplates

Procedure:

- **Stock Solution:** Prepare a high-concentration stock solution of **(R)-Repaglinide Ethyl Ester** in DMSO (e.g., 10 mM).
- **Serial Dilution:** If necessary, perform serial dilutions of the stock solution in DMSO.
- **Dispensing:** Add a small volume of the DMSO stock solution (e.g., 1-2 μL) to the wells of a 96-well plate containing the aqueous buffer (e.g., 100-200 μL).
- **Incubation:** Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).
- **Measurement:** Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength to detect precipitation.[\[20\]](#)
- **Data Analysis:** The kinetic solubility is the highest concentration at which no significant precipitation is observed.



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Solubility in Organic Solvents and Co-Solvent Systems

Objective: To assess the solubility in pharmaceutically relevant organic and co-solvent systems for formulation development.

Procedure:

This study follows the same principle as the equilibrium solubility determination but utilizes different solvent systems.

- Solvent Selection: Choose a range of solvents relevant to potential formulations (e.g., Ethanol, Propylene Glycol, PEG 400, Methanol, DMSO).^{[6][24]}

- Equilibration: Follow the shake-flask method as described in section 4.2.
- Analysis: Quantify the dissolved concentration using the validated HPLC-UV method.

Data Presentation and Interpretation

All quantitative solubility data should be presented in clear, tabular formats.

Table 1: Equilibrium Solubility of **(R)-Repaglinide Ethyl Ester** at 37°C

Medium	pH (initial)	pH (final)	Solubility (µg/mL) ± SD	Solubility (mg/mL) ± SD	Molar Solubility (mol/L) ± SD
0.1 N HCl	1.2				
Acetate Buffer	4.5				
Phosphate Buffer	6.8				

Table 2: Solubility in Organic Solvents at 25°C

Solvent	Solubility (mg/mL) ± SD
Methanol	
Ethanol	
Propylene Glycol	
PEG 400	
DMSO	

Interpretation:

- pH-Solubility Profile: Plot the equilibrium solubility (on a log scale) against the final pH. For a compound with a basic functional group, solubility is expected to be higher at lower pH values.
- BCS Classification: The lowest measured aqueous solubility between pH 1.2 and 6.8 will be used to classify the drug substance according to BCS guidelines.[13][14]
- Formulation Strategy: The data from organic and co-solvent systems will guide the selection of excipients for liquid or semi-solid formulations. High solubility in solvents like propylene glycol or PEGs may indicate suitability for soft gel capsule formulations.[11]

Conclusion

While **(R)-Repaglinide Ethyl Ester** is currently cataloged primarily as a pharmaceutical impurity, a comprehensive understanding of its solubility is crucial for both quality control and the assessment of any future therapeutic potential. The methodologies detailed in this guide provide a scientifically rigorous and regulatory-compliant framework for this characterization. By leveraging the knowledge of the parent drug, Repaglinide, and adhering to established protocols such as the shake-flask method, researchers can generate the high-quality data necessary to inform formulation strategies, ensure product quality, and meet global regulatory expectations. This systematic approach transforms the challenge of limited existing data into a clear path for scientific investigation.

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